molecular formula C24H26N4O3S B2743982 N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide CAS No. 1172435-07-2

N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide

Cat. No.: B2743982
CAS No.: 1172435-07-2
M. Wt: 450.56
InChI Key: LENWAPSIZJELLE-UHFFFAOYSA-N
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Description

N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C24H26N4O3S and its molecular weight is 450.56. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Effects on Cancer Cells

N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide and its analogs have been studied for their antiproliferative activities on various cancer cells, including melanoma and hematopoietic cell lines. Some compounds within this class have shown competitive antiproliferative activities comparable to sorafenib, a standard reference in cancer treatment. One such compound exhibited potent activities as a Raf kinases inhibitor and a mild inhibitor of PI3Kα, indicating potential utility in melanoma therapeutics (Kim et al., 2011).

Photodynamic Therapy Application

A derivative of this compound, specifically a zinc phthalocyanine substituted with new benzenesulfonamide groups, has been synthesized and characterized for its suitability in photodynamic therapy. This application is particularly relevant for cancer treatment, where the compound's good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield are crucial for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).

Antibacterial and Antifungal Activities

Several compounds related to this compound have been synthesized and evaluated for their antibacterial and antifungal activities. These studies have revealed that some derivatives exhibit significant inhibitory potential against various bacterial and fungal species, suggesting potential therapeutic interventions in microbial diseases (Desai et al., 2013).

Molecular Structure and Interaction Studies

The molecular structure and interaction properties of related compounds have been explored through various methods, including X-ray diffraction analysis and DFT calculations. These studies provide insights into the influence of intermolecular interactions on molecular geometry, which is crucial for understanding the pharmacological potential of these compounds (Karabulut et al., 2014).

Synthesis and Characterization for Lubricating Oils

Compounds related to this compound have been synthesized and characterized for use as multifunction additives in medium lubricating oils. These compounds have shown promising potential as copper corrosion inhibitors, anti-rust agents, and antioxidants in lubricating oil applications (Salih & Al-Messri, 2022).

Properties

IUPAC Name

N-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-15-4-7-18(10-16(15)2)24(30)26-23-20-13-32-14-21(20)27-28(23)12-22(29)25-11-17-5-8-19(31-3)9-6-17/h4-10H,11-14H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENWAPSIZJELLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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